molecular formula C15H13F2N3O4 B5701432 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea

Cat. No. B5701432
M. Wt: 337.28 g/mol
InChI Key: OEWVWBJPXLTPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis and gout. It was first synthesized in the 1960s as a derivative of salicylic acid, which is the active ingredient in aspirin. Diflunisal has a longer half-life than aspirin, which means it can provide longer-lasting pain relief.

Mechanism of Action

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response, and their production can cause pain and swelling. By inhibiting COX, diflunisal can reduce inflammation and provide pain relief.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has been shown to have a number of biochemical and physiological effects. It can reduce inflammation, which can help to relieve pain and swelling. It can also reduce fever by affecting the hypothalamus, which is the part of the brain that regulates body temperature. N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea can also affect the kidneys, as it can reduce the production of prostaglandins that are involved in the regulation of blood flow to the kidneys.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has a number of advantages for use in lab experiments. It is a well-studied drug that has been extensively tested for its anti-inflammatory and analgesic properties. It is also relatively inexpensive and widely available. However, one limitation of diflunisal is that it can have off-target effects, which means it can affect other enzymes and molecules in addition to COX. This can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on diflunisal. One area of interest is its potential use in treating Alzheimer's disease. N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has been shown to reduce the accumulation of beta-amyloid protein in the brain, which is a hallmark of Alzheimer's disease. Another area of interest is its potential use in treating other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, researchers may continue to study the biochemical and physiological effects of diflunisal in order to gain a better understanding of its mechanism of action.

Synthesis Methods

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea can be synthesized by reacting 2,4-difluoroanisole with nitrophenyl isocyanate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with methyl magnesium bromide to form the final product.

Scientific Research Applications

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are molecules that play a key role in the inflammatory response. N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid protein in the brain.

properties

IUPAC Name

1-[2-(difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O4/c1-9-5-6-12(13(7-9)24-14(16)17)19-15(21)18-10-3-2-4-11(8-10)20(22)23/h2-8,14H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWVWBJPXLTPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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